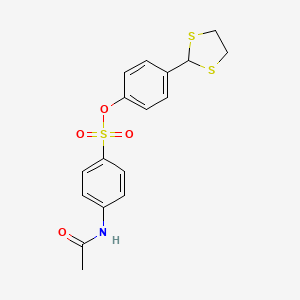![molecular formula C17H19ClN4O B2549491 4-cloro-N-[6-(4-metilpiperazin-1-il)piridin-3-il]benzamida CAS No. 439094-46-9](/img/structure/B2549491.png)
4-cloro-N-[6-(4-metilpiperazin-1-il)piridin-3-il]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide, more commonly known as 4-chloro-NMPB, is a small molecule compound that has been studied for its potential applications in scientific research. It is an amide derivative of pyridine, and has a unique chemical structure that makes it attractive for use in a variety of research settings.
Aplicaciones Científicas De Investigación
- Hallazgos de Investigación:
- Hallazgos de Investigación:
- Hallazgos de Investigación:
Actividad Anti-Tubercular
Propiedades Antiinflamatorias y Analgésicas
Confirmación Estructural
Mecanismo De Acción
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is suggested that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It is suggested that similar compounds have been evaluated for their anti-tubercular activity, indicating a potential effect on the biochemical pathways related to mycobacterium tuberculosis h37ra .
Análisis Bioquímico
Biochemical Properties
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide plays a crucial role in biochemical reactions by targeting and inhibiting enzymes involved in bacterial cell wall synthesis and energy metabolism. One of the primary enzymes it interacts with is the enoyl-acyl carrier protein reductase, which is essential for fatty acid synthesis in bacteria. By inhibiting this enzyme, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide disrupts the production of fatty acids, leading to the destabilization of the bacterial cell membrane. Additionally, this compound has been shown to interact with proteins involved in the electron transport chain, further impairing bacterial energy production and leading to cell death .
Cellular Effects
The effects of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide on various cell types and cellular processes are profound. In bacterial cells, this compound induces cell lysis by disrupting the integrity of the cell membrane and inhibiting essential metabolic pathways. In mammalian cells, studies have shown that 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is non-toxic at therapeutic concentrations, making it a promising candidate for further development. This compound also affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide exerts its effects through several mechanisms. It binds to the active site of enoyl-acyl carrier protein reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is competitive, meaning that the compound competes with the natural substrate for binding to the enzyme. Additionally, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been shown to inhibit the activity of other enzymes involved in bacterial energy production, such as NADH dehydrogenase and cytochrome bc1 complex, by binding to their active sites and blocking electron transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide have been observed to change over time. The compound is relatively stable under physiological conditions, with a half-life of several hours. It undergoes gradual degradation, leading to a decrease in its efficacy over time. Long-term studies have shown that prolonged exposure to 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can lead to adaptive resistance in bacterial populations, necessitating the use of combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing the therapeutic window for safe and effective use .
Metabolic Pathways
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is involved in several metabolic pathways, primarily those related to fatty acid synthesis and energy production in bacteria. The compound inhibits key enzymes in these pathways, leading to a reduction in metabolic flux and the accumulation of intermediate metabolites. This disruption of metabolic homeostasis ultimately results in bacterial cell death. Additionally, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide interacts with cofactors such as NADH and FAD, further impairing metabolic processes .
Transport and Distribution
Within cells and tissues, 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells. Studies have shown that 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide preferentially accumulates in bacterial cells due to its higher affinity for bacterial transporters, leading to selective toxicity .
Subcellular Localization
The subcellular localization of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is primarily within the cytoplasm and cell membrane of bacterial cells. The compound’s activity is influenced by its localization, as it needs to reach the active sites of its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide to specific cellular compartments, enhancing its efficacy .
Propiedades
IUPAC Name |
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-21-8-10-22(11-9-21)16-7-6-15(12-19-16)20-17(23)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQCEQRGDRYPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

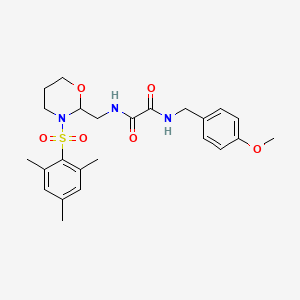
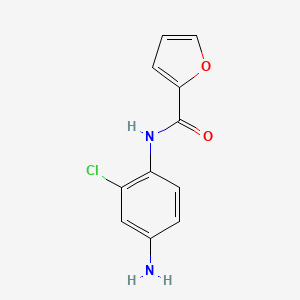
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549413.png)
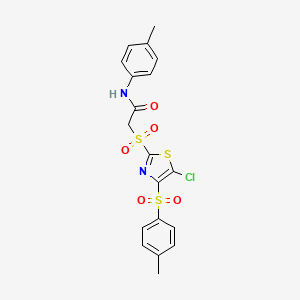
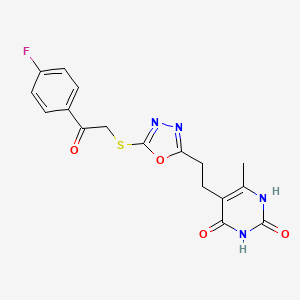
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2549416.png)
![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)

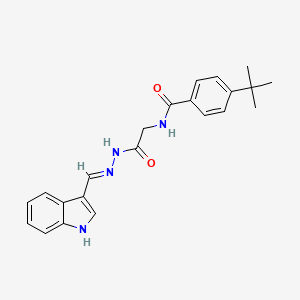
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)
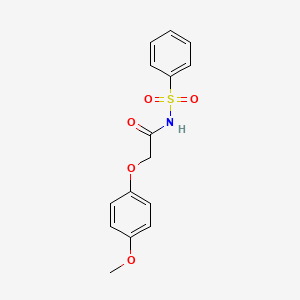
![ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)
